

An In-depth Technical Guide to (+)-Nicotine: Physicochemical Properties, Synthesis, and Analysis

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Compound of Interest

Compound Name: (+)-Nicotine

CAS No.: 25162-00-9

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Introduction: Beyond the Racemate – The Significance of Nicotine Stereochemistry

Nicotine, a pyridine alkaloid, is a molecule of immense interest in pharmacology, toxicology, and medicinal chemistry. Structurally, it possesses a chiral center at the 2'-position of its pyrrolidine ring, giving rise to two non-superimposable mirror-image isomers, or enantiomers: (S)-(-)-Nicotine and (R)-(+)-Nicotine.[1] Naturally occurring nicotine, derived from the *Nicotiana tabacum* plant, is predominantly the (S)-enantiomer, which is also the more pharmacologically potent form.[2][3]

With the advent of synthetic nicotine for use in electronic nicotine delivery systems (ENDS) and as a pharmaceutical precursor, the presence and characterization of the (R)-(+)-enantiomer have become critically important.[4] Synthetic routes often produce a racemic mixture (an equal 50:50 mix of both enantiomers), necessitating robust methods for their separation and analysis.[5] This guide provides a comprehensive technical overview of (+)-Nicotine, focusing on its

unique identifiers, physicochemical properties, and the scientific methodologies underpinning its synthesis, resolution, and analytical characterization.

PART 1: Identification and Physicochemical Profile of (+)-Nicotine

The dextrorotatory enantiomer of nicotine is formally known as (R)-(+)-Nicotine.

- Chemical Name: 3-[(2R)-1-methylpyrrolidin-2-yl]pyridine
- CAS Number: 75202-10-7
- Molecular Formula: C₁₀H₁₄N₂
- Molecular Weight: 162.23 g/mol [6]

Physicochemical Properties

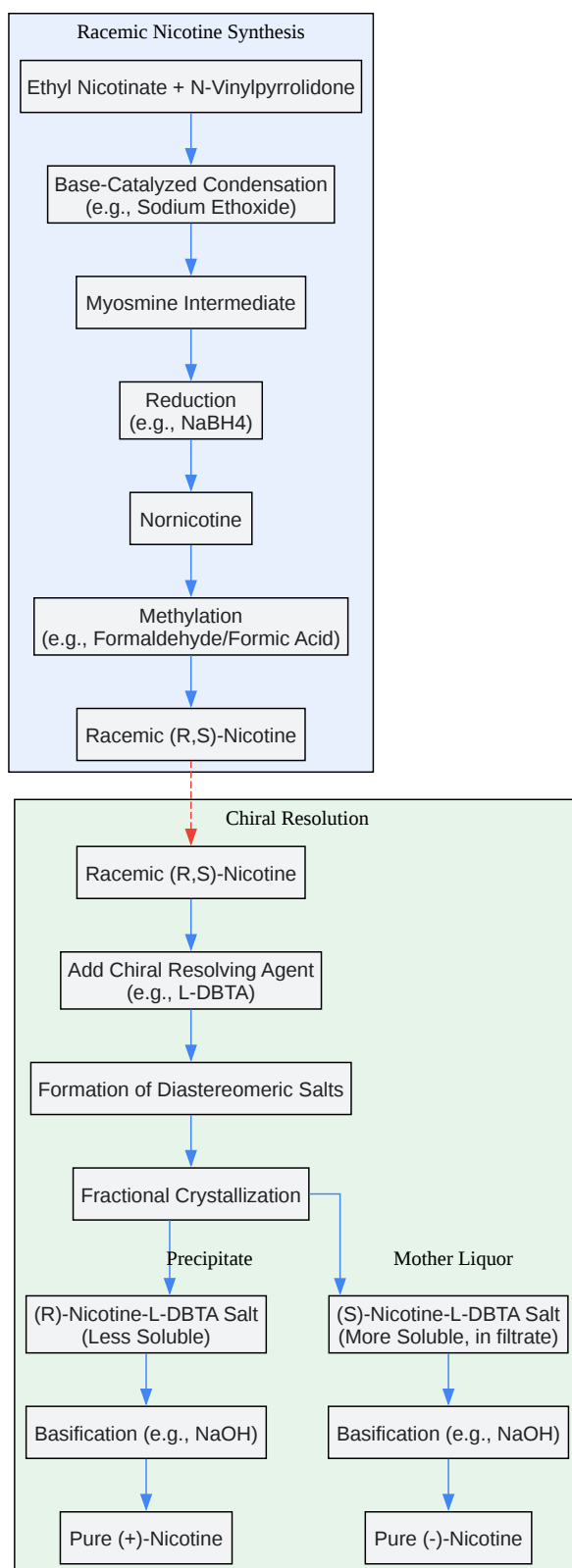
Enantiomers share identical physical and chemical properties in an achiral environment, with the exception of their interaction with plane-polarized light. Therefore, properties such as melting point, boiling point, and density are expected to be identical for both (R)-(+)- and (S)-(-)-Nicotine.

Property	Value	Source(s)
Appearance	Colorless to pale yellow, oily liquid; turns brown on exposure to air or light.	[2][7]
Odor	Slight, fish-like or pyridine-like when warm.	[7]
Melting Point	-79 °C (-110 °F)	[8][9]
Boiling Point	247 °C (477 °F) at 760 mmHg	[6][8]
Density	1.010 g/cm ³ at 20 °C	[8][9]
Specific Optical Rotation ([α] _D ²⁰)	+169.0°	[1][10][11]
Refractive Index (n _D ²⁰ /D)	1.5265	[8]
Flash Point	95 °C (203 °F)	[2][9][12]
Solubility	Miscible with water below 60°C and above 210°C. Very soluble in alcohol, chloroform, ether, and oils.	[2][13][14]
pKa	pKa1 = 3.1 (pyridine nitrogen), pKa2 = 8.2 (pyrrolidine nitrogen)	[15]

PART 2: Synthesis and Enantiomeric Resolution

The production of enantiomerically pure **(+)-Nicotine** is not a trivial pursuit. It begins with the synthesis of a racemic mixture, followed by a chiral resolution process to separate the two enantiomers.

Workflow for Synthesis and Resolution of Nicotine Enantiomers



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Caption: Workflow for racemic nicotine synthesis and subsequent chiral resolution.

Experimental Protocol: Synthesis of Racemic Nicotine

This protocol is a generalized representation based on established chemical syntheses.[15]

- **Condensation:** In a suitable reactor under an inert atmosphere, react ethyl nicotinate with N-vinylpyrrolidone in the presence of a strong base such as sodium ethoxide. This Claisen-type condensation forms a myosmine precursor.
- **Hydrolysis & Cyclization:** Treat the reaction mixture with a strong acid (e.g., HCl). This step hydrolyzes the intermediate and, upon subsequent basification, facilitates cyclization to form myosmine.[16]
- **Reduction:** Reduce the myosmine intermediate to nornicotine. A common reducing agent for this step is sodium borohydride (NaBH_4) in an alcoholic solvent like isopropanol.
- **Methylation:** Convert nornicotine to racemic nicotine via reductive amination. The Eschweiler–Clarke reaction, using formaldehyde and formic acid, is a classic and effective method for this N-methylation step.
- **Purification:** The resulting crude racemic nicotine is then purified, typically by vacuum distillation, to yield a 50:50 mixture of (R)- and (S)-nicotine.

Experimental Protocol: Chiral Resolution using Diastereomeric Salts

This protocol is based on the principle of diastereomeric salt formation, a widely used industrial method.[5][15]

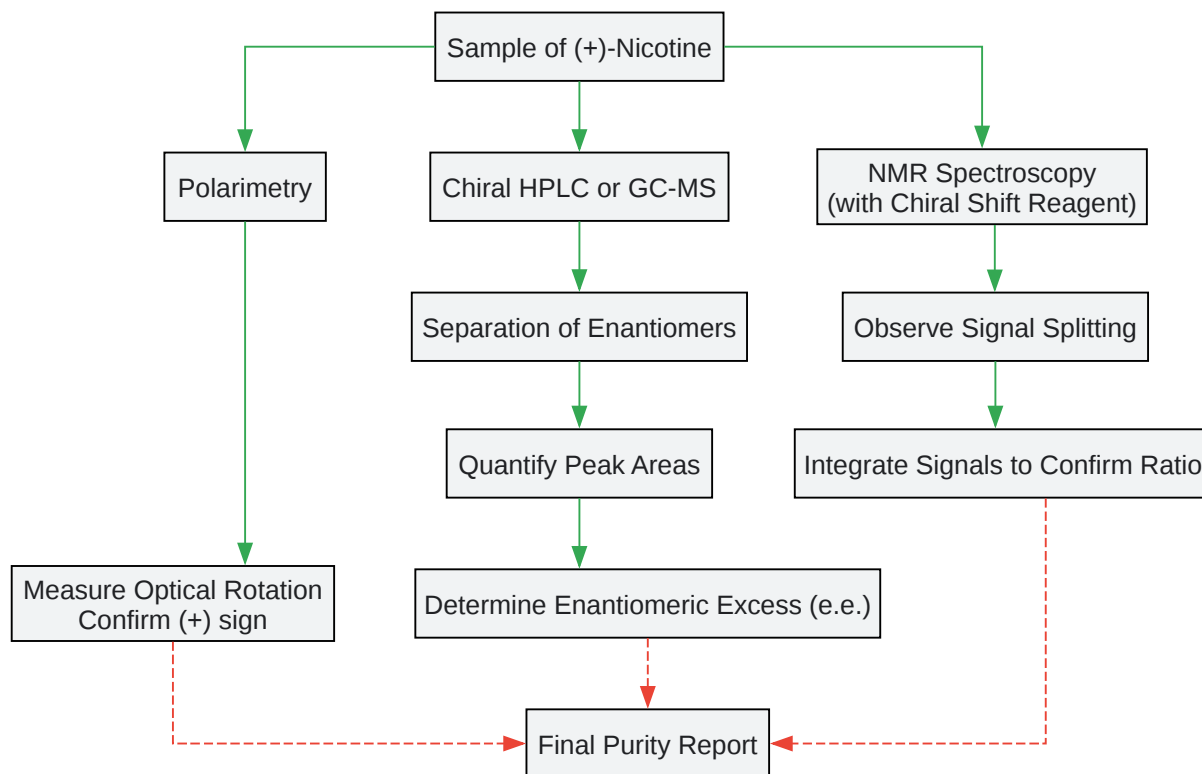
- **Salt Formation:** Dissolve the purified racemic nicotine in a suitable solvent, such as ethanol. To this solution, add an equimolar amount of an enantiomerically pure chiral acid. O,O'-dibenzoyl-L-tartaric acid (L-DBTA) is a common choice.
- **Diastereomer Precipitation:** The reaction between the racemic base (R- and S-nicotine) and the single enantiomer acid (L-DBTA) forms two diastereomeric salts: (R)-Nicotine-L-DBTA and (S)-Nicotine-L-DBTA. These diastereomers have different physical properties, most importantly, different solubilities.

- **Fractional Crystallization:** Cool the solution to induce crystallization. The less soluble diastereomeric salt will precipitate out of the solution first. In this case, (R)-Nicotine-L-DBTA is typically the less soluble salt.
- **Isolation:** Isolate the precipitated crystals by filtration. The crystals are enriched in the (R)-Nicotine diastereomer. The mother liquor remains enriched in the (S)-Nicotine diastereomer.
- **Liberation of the Free Base:** Treat the isolated crystals with a strong base (e.g., aqueous NaOH) to neutralize the tartaric acid.
- **Extraction:** Extract the liberated free base, **(+)-Nicotine**, into an organic solvent (e.g., diethyl ether).
- **Final Purification:** Wash the organic extract, dry it over an anhydrous salt (e.g., Na₂SO₄), and remove the solvent under reduced pressure. Final purification by vacuum distillation yields high-purity (R)-**(+)-Nicotine**.

PART 3: Analytical Characterization and Quality Control

Confirming the identity and enantiomeric purity of **(+)-Nicotine** requires a suite of analytical techniques. Each method provides a piece of the puzzle, and together they form a self-validating system for quality control.

Analytical Workflow for Enantiomeric Purity Assessment



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Caption: A multi-technique workflow for the robust analysis of **(+)-Nicotine**.

Key Analytical Methodologies

1. Polarimetry: This is the foundational technique for distinguishing between enantiomers.[1]
[10]

- Principle: Chiral molecules rotate the plane of polarized light. The direction and magnitude of this rotation are characteristic of the molecule. **(+)-Nicotine** will rotate light in a clockwise (dextrorotatory) direction.

- Causality: The measurement of a positive specific rotation (e.g., $+169.0^\circ$) provides direct evidence for the presence of the (R)-enantiomer in excess.[11] A value near zero would indicate a racemic mixture.

2. Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying enantiomers.[17]

- Principle: A chiral stationary phase (CSP) within the HPLC column interacts differently with each enantiomer, leading to different retention times.
- Trustworthiness: By creating a separation where each enantiomer gives a distinct peak, the method allows for precise quantification of the ratio of (+)- to (-)-Nicotine. This is crucial for determining enantiomeric excess (e.e.).
- Step-by-Step Protocol (Example):[17][18]
 - Column: Use a specialized chiral column, such as one with a Daicel OD-H (cellulose-based) or a Lux AMP (amylose-based) stationary phase.[17][19]
 - Mobile Phase: An isocratic or gradient mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., ethanol or isopropanol) is typically used.
 - Injection: Prepare a dilute solution of the nicotine sample in the mobile phase and inject a small volume (e.g., 10 μL).
 - Detection: Monitor the column eluent using a UV detector, typically at a wavelength of 262 nm where the pyridine ring absorbs strongly.
 - Quantification: The peak corresponding to **(+)-Nicotine** will have a distinct retention time from (-)-Nicotine. Integrate the area of each peak to calculate the enantiomeric ratio and purity.

3. Gas Chromatography-Mass Spectrometry (GC-MS): An alternative chromatographic method, often used for its high sensitivity and specificity.

- Principle: Similar to HPLC, a chiral GC column is used to separate the enantiomers before they are detected by a mass spectrometer.[10]

- Expertise: While GC can provide excellent resolution, method development is key. Factors like column length, temperature programming, and carrier gas flow rate must be optimized to achieve baseline separation of the enantiomer peaks.[\[11\]](#)
4. Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for structural elucidation that can be adapted for chiral analysis.
- Principle: In a standard NMR experiment, enantiomers produce identical spectra. However, the addition of a chiral shift reagent or a chiral solvating agent creates a diastereomeric interaction, causing the signals for each enantiomer to appear at slightly different chemical shifts.
 - Authoritative Grounding: This technique allows for direct integration of the separated signals to determine the enantiomeric ratio, providing an orthogonal validation of chromatographic results.[\[10\]](#)[\[11\]](#)

Conclusion

(R)-(+)-**Nicotine**, while less prevalent and pharmacologically potent than its natural counterpart, is a critical molecule in the landscape of synthetic nicotine and pharmaceutical research. A thorough understanding of its unique physicochemical properties, particularly its positive optical rotation, is essential for its identification. The synthesis and isolation of pure (+)-**Nicotine** rely on established principles of organic chemistry, including racemic synthesis followed by meticulous chiral resolution. Finally, a multi-pronged analytical approach, combining polarimetry with high-resolution chromatographic and spectroscopic techniques, provides a self-validating system to ensure the identity, purity, and quality of this important chiral compound.

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